1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the fluorene family. Fluorene derivatives are known for their thermal stability, high quantum yields, and good charge transport properties. These characteristics make them valuable in various applications, including organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors .
Preparation Methods
The synthesis of 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one can be achieved through several methods. One efficient method involves the intramolecular Friedel-Crafts alkylation of chalcones, catalyzed by trifluoromethanesulfonic acid (TfOH) in nitromethane at 80°C, yielding up to 99% . Industrial production methods often involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into different hydrofluorene derivatives.
Common reagents used in these reactions include KOH, THF, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one involves its interaction with various molecular targets and pathways. For instance, fluorene derivatives can act as ligands for transition metals, forming complexes that catalyze various chemical reactions . In biological systems, they can interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one can be compared with other fluorene derivatives, such as:
9H-fluoren-9-yl)methyl carbonochloridate: Used in peptide synthesis and as a reagent in HPLC analysis.
2,7-dichloro-9H-fluorene: Known for its antimicrobial and anticancer properties.
9,9-bis(4-hydroxyphenyl) fluorene: Used in the synthesis of high-performance polymers.
The uniqueness of this compound lies in its specific structural features and the resulting properties, making it suitable for a wide range of applications in chemistry, biology, and industry.
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-18(2,3)17(19)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUVQRYTDICSRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392669 |
Source
|
Record name | 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134886-88-7 |
Source
|
Record name | 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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